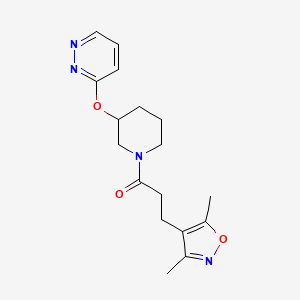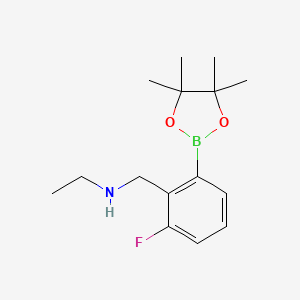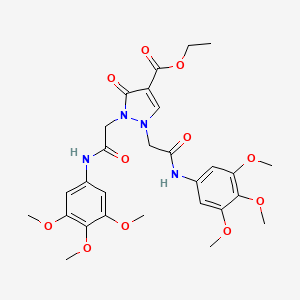
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of potential drug candidates. This compound has also been used in the development of new agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is not well understood. However, it has been found to have a potent inhibitory effect on various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has unique biochemical and physiological effects. It has been found to have a potent inhibitory effect on various enzymes, as mentioned earlier. This compound has also been found to have an effect on the central nervous system, causing sedation and muscle relaxation. Additionally, it has been found to have an effect on the cardiovascular system, causing a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole in lab experiments include its potent inhibitory effect on enzymes, its potential applications in drug discovery, and its unique biochemical and physiological effects. However, its limitations include its relatively complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole. One potential direction is to further explore its potential applications in drug discovery, particularly in the development of new cancer treatments. Another direction is to investigate its mechanism of action and its potential as a therapeutic target for various diseases. Additionally, research can be conducted on the synthesis of this compound to develop more efficient and cost-effective methods.
In conclusion, 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a unique chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can lead to potential breakthroughs in various fields, including drug discovery and cancer treatment.
Métodos De Síntesis
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole involves a multi-step process that starts with the reaction of 2,2-difluoroethylamine with 4-bromo-3-nitropyrazole. The resulting compound is then reacted with sec-butoxymethyl chloride in the presence of a base to yield the intermediate compound. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting compound is 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole.
Propiedades
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-3-7(2)16-6-9-8(11)4-14-15(9)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCJIAHWHBWXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)
![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)



![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2991837.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)
![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)
